molecular formula C18H11ClN2O4 B3617280 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione

5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B3617280
M. Wt: 354.7 g/mol
InChI Key: ZQGWYEUIMHYKLV-UHFFFAOYSA-N
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Description

5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone moiety fused with an isoindole-dione structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazinone intermediate, followed by its coupling with an isoindole-dione derivative under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
  • 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate
  • N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide

Uniqueness

Compared to similar compounds, 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of the benzoxazinone and isoindole-dione moieties. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-ethylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O4/c1-2-21-16(22)11-5-3-9(7-13(11)17(21)23)15-20-14-8-10(19)4-6-12(14)18(24)25-15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWYEUIMHYKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione

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